molecular formula C16H12N2O6 B10962443 methyl (2E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]furan-2-yl}prop-2-enoate

methyl (2E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]furan-2-yl}prop-2-enoate

Cat. No.: B10962443
M. Wt: 328.28 g/mol
InChI Key: OBQLMQZBUZZFNC-DHZHZOJOSA-N
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Description

Methyl (E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]-2-furyl}-2-propenoate is an organic compound with a complex structure that includes a cyano group, a nitrophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]-2-furyl}-2-propenoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with a suitable leaving group on the furan ring.

    Formation of the propenoate moiety: This is typically done through a Knoevenagel condensation reaction, where the cyano group and the ester group are introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]-2-furyl}-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl (E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]-2-furyl}-2-propenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]-2-furyl}-2-propenoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrophenoxy group can participate in redox reactions, affecting cellular oxidative stress pathways. The furan ring can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate
  • Methyl (E)-2-(2-nitrophenoxymethyl)-3-phenylacrylate

Uniqueness

Methyl (E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]-2-furyl}-2-propenoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a cyano group and a nitrophenoxy group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[5-[(2-nitrophenoxy)methyl]furan-2-yl]prop-2-enoate

InChI

InChI=1S/C16H12N2O6/c1-22-16(19)11(9-17)8-12-6-7-13(24-12)10-23-15-5-3-2-4-14(15)18(20)21/h2-8H,10H2,1H3/b11-8+

InChI Key

OBQLMQZBUZZFNC-DHZHZOJOSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)COC2=CC=CC=C2[N+](=O)[O-])/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)COC2=CC=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

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